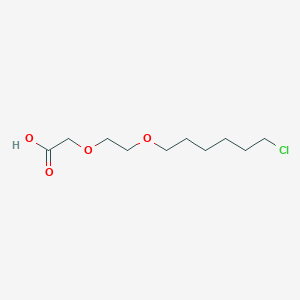

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid

Description

BenchChem offers high-quality 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(6-chlorohexoxy)ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19ClO4/c11-5-3-1-2-4-6-14-7-8-15-9-10(12)13/h1-9H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFVRQBNHQOLQED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid: A Versatile Linker for Targeted Protein Degradation and Bioconjugation

Abstract

This technical guide provides a comprehensive overview of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, a heterobifunctional chemical linker of significant interest in contemporary drug discovery and chemical biology. Primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), this molecule's unique architecture—featuring a hydrophilic polyethylene glycol (PEG)-like spacer, a terminal carboxylic acid, and a reactive chlorohexyl group—offers a powerful and versatile platform for researchers. This document will delve into the core physicochemical properties, outline a representative synthesis protocol, and explore its critical applications, particularly in the rational design of PROTACs and its potential in bioconjugation strategies such as HaloTag labeling. Detailed experimental protocols for solubilization and formulation are provided to enable immediate practical application in a research setting.

Introduction: The Critical Role of Linkers in Modern Drug Discovery

The advent of targeted protein degradation has revolutionized therapeutic strategies, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of this technology are PROTACs, heterobifunctional molecules designed to recruit a target Protein of Interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural ubiquitin-proteasome system to induce degradation.[1]

A PROTAC is composed of three elements: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects them.[2] The linker is not merely a passive spacer; its length, rigidity, and chemical properties are critical determinants of the stability and geometry of the resulting ternary complex (POI-PROTAC-E3 ligase), which in turn dictates the efficiency and selectivity of protein degradation.[3]

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid has emerged as a valuable building block in the PROTAC linker toolbox. Its structure provides a precise combination of features:

-

A hydrophilic ethoxyethoxy spacer: This PEG-like motif enhances the aqueous solubility of the resulting PROTAC, a common challenge in drug development.[4]

-

A terminal carboxylic acid: This functional group serves as a versatile handle for conjugation, typically via amide bond formation, to an amine-containing E3 ligase ligand or POI ligand.

-

A terminal 6-chlorohexyl group: This alkyl halide provides a second, orthogonal point of attachment. It can be used for nucleophilic substitution reactions, enabling conjugation to thiol or amine groups on a protein ligand, or for specific covalent labeling of protein tags like HaloTag.[5][6]

This guide serves as a technical resource for researchers aiming to leverage the unique properties of this linker in their experimental designs.

Physicochemical and Handling Properties

A clear understanding of the fundamental properties of a chemical reagent is paramount for its effective and safe use. The key properties of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid are summarized below.

| Property | Value | Source(s) |

| Chemical Name | 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | [7] |

| Synonyms | Cl-C6-PEG1-O-CH2COOH | [8] |

| CAS Number | 2231744-57-1 | [7] |

| Molecular Formula | C₁₀H₁₉ClO₄ | [7] |

| Molecular Weight | 238.71 g/mol | [7] |

| Appearance | Typically a liquid or oil | Inferred |

| Purity | ≥95% (as commonly supplied) | Vendor Data |

| Solubility | DMSO: ≥100 mg/mL (418.92 mM) | [7] |

| Storage (Pure Form) | Store at -20°C for long-term (up to 3 years), 4°C for short-term (2 years) | [7] |

| Storage (In Solvent) | Store at -80°C (6 months) or -20°C (1 month) | [7] |

Predicted Spectral Data

-

¹H NMR: Protons on the chlorohexyl chain would appear in the aliphatic region (δ ~1.3-1.8 ppm), with the methylene group adjacent to the chlorine shifted downfield (δ ~3.5 ppm) and the methylene group adjacent to the ether oxygen also downfield (δ ~3.4 ppm). The protons of the ethoxyethoxy spacer would be expected in the δ 3.6-3.7 ppm region. The methylene group adjacent to the carboxylic acid would appear as a distinct singlet around δ 4.1 ppm. The acidic proton of the carboxyl group would be a broad singlet at a variable, high chemical shift (δ >10 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid would be the most downfield signal (δ >170 ppm). Carbons adjacent to oxygens (in the hexyl and PEG portions) would appear in the δ 60-75 ppm range. The carbon bearing the chlorine atom would be in the δ ~45 ppm region, with the remaining aliphatic carbons of the hexyl chain appearing further upfield (δ ~25-35 ppm).

Synthesis and Manufacturing

A specific, peer-reviewed synthesis protocol for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is not publicly available. However, a scientifically sound, representative synthesis can be proposed based on established Williamson ether synthesis and oxidation methodologies, particularly from patents detailing the creation of similar chloro-PEG-acid linkers.[9][10] The process typically involves two key steps starting from commercially available precursors.

Representative Synthesis Protocol

Step 1: Synthesis of 2-(2-((6-chlorohexyl)oxy)ethoxy)ethan-1-ol

-

To a solution of diethylene glycol (excess, e.g., 10 equivalents) in a suitable aprotic solvent like tetrahydrofuran (THF), add sodium hydride (NaH, 1.1 equivalents) portion-wise at 0°C under an inert atmosphere (e.g., Argon).

-

Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the alkoxide.

-

Add 1-bromo-6-chlorohexane (1.0 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux and stir for 12-16 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction to room temperature and carefully quench with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the resulting crude oil via column chromatography on silica gel to yield the intermediate alcohol product.

Step 2: Oxidation to 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid

-

Dissolve the alcohol intermediate from Step 1 in a suitable solvent mixture, such as dichloromethane and water.

-

Add a catalytic amount of a stable radical, such as (2,2,6,6-Tetramethyl-1-piperidinyloxy) free radical (TEMPO, ~0.1 equivalents), and sodium bicarbonate (NaHCO₃).

-

Cool the mixture in an ice bath and add an oxidizing agent, such as calcium hypochlorite, portion-wise.

-

Stir the reaction vigorously at room temperature for 0.5-1 hour.[11]

-

Quench the reaction with sodium metabisulfite.

-

Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane.

-

Acidify the original aqueous phase to pH 2-3 with dilute hydrochloric acid (HCl).

-

Extract the acidified aqueous phase with ethyl acetate or methyl isobutyl ketone.

-

Combine the final organic extracts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final product.

Caption: Representative two-step synthesis workflow for the target linker.

Applications in Drug Discovery and Research

The bifunctional nature of this linker makes it a powerful tool for constructing complex biomolecules.

Core Application: PROTAC Synthesis

The primary application is in the assembly of PROTACs. The linker's two reactive ends allow for the sequential or convergent connection of a POI-binding ligand and an E3 ligase-recruiting ligand.

A prominent example is its use in PROTAC SMARCA2/4-degrader-34 .[7][12] This degrader targets the SMARCA2 and SMARCA4 proteins, which are catalytic subunits of the SWI/SNF chromatin remodeling complex and are synthetic lethal targets in certain cancers.[4][13]

The assembly of such a PROTAC conceptually involves:

-

Amide Coupling: The carboxylic acid of the linker is activated (e.g., with HATU or EDC) and reacted with an amine on the E3 ligase ligand (e.g., a derivative of Von Hippel-Lindau (VHL) or Cereblon ligands).

-

Nucleophilic Substitution: The chlorohexyl end is then reacted with a nucleophilic group (e.g., a phenol, amine, or thiol) on the POI-binding ligand.

Caption: Conceptual workflow for the synthesis of a PROTAC using the linker.

Bioconjugation and Orthogonal Labeling

The chlorohexyl moiety is a key functional group for specific covalent labeling technologies, most notably the HaloTag system .[5] HaloTag is a genetically engineered haloalkane dehalogenase that forms a rapid, specific, and irreversible covalent bond with ligands containing a chloroalkane linker.[6][9]

By incorporating 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid into other molecules (e.g., fluorophores, biotin, or small molecule drugs), researchers can create custom probes for HaloTag-fused proteins. This enables a wide array of applications:

-

Cellular Imaging: Attaching a fluorescent dye to the linker's carboxyl group creates a probe for visualizing the localization and trafficking of a HaloTag-fused protein of interest in living or fixed cells.

-

Protein Immobilization: Conjugating the linker to a solid support allows for the specific capture and purification of HaloTag-fused proteins from complex cellular lysates.[14]

-

Functional Assays: The linker can be used to tether functional molecules to specific proteins, enabling studies of protein-protein interactions or enzymatic activity.

The ability to use the carboxylic acid for one conjugation and the chlorohexyl group for a completely different, highly specific covalent reaction is a prime example of orthogonal labeling .

Caption: Mechanism of HaloTag labeling utilizing a chloroalkane linker.

Experimental Protocols

Proper solubilization and formulation are crucial for obtaining reliable and reproducible experimental results.

Protocol 1: Preparation of In Vitro Stock Solutions

-

Objective: To prepare a high-concentration stock solution for use in cell-based assays.

-

Solvent: Dimethyl sulfoxide (DMSO) is the recommended solvent.

-

Methodology:

-

Weigh the required amount of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in a sterile microcentrifuge tube.

-

Add the appropriate volume of newly opened, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock from 1 mg, add 0.4189 mL).

-

The compound is highly soluble in DMSO (up to 100 mg/mL), but may require gentle warming or sonication to fully dissolve, especially at high concentrations.[7]

-

Vortex thoroughly until a clear solution is obtained.

-

Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store as recommended (-20°C or -80°C).

-

Protocol 2: Preparation of In Vivo Formulations

-

Objective: To prepare a clear, soluble formulation suitable for administration in animal models.

-

Caution: These are example formulations. The optimal formulation may vary depending on the final compound, animal model, and route of administration. All animal studies should be conducted under approved ethical protocols.

-

Methodology (Example Formulation 1: PEG/Tween/Saline): [7]

-

Prepare a high-concentration stock solution in DMSO (e.g., 25 mg/mL).

-

In a sterile tube, add the required volume of the DMSO stock solution. For a final volume of 1 mL, this would be 100 µL.

-

Add 40% of the final volume as PEG300 (400 µL). Mix thoroughly until the solution is clear.

-

Add 5% of the final volume as Tween-80 (50 µL). Mix thoroughly.

-

Add 45% of the final volume as sterile saline (450 µL) to reach the final volume. Mix until a clear solution is achieved. The final solubility in this vehicle is ≥ 2.5 mg/mL.[7]

-

-

Methodology (Example Formulation 2: SBE-β-CD in Saline): [7]

-

Prepare a high-concentration stock solution in DMSO (e.g., 25 mg/mL).

-

Prepare a 20% (w/v) solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in sterile saline.

-

For a final formulation, add 10% of the volume as the DMSO stock to 90% of the volume of the 20% SBE-β-CD solution.

-

Mix thoroughly to obtain a clear solution. The final solubility in this vehicle is ≥ 2.5 mg/mL.[7]

-

Safety and Handling

Disclaimer: No specific Safety Data Sheet (SDS) for CAS 2231744-57-1 is publicly available. The following recommendations are based on the chemical structure (an acidic, chlorinated organic compound) and data from related molecules. Researchers MUST consult the SDS provided by their specific supplier before handling this compound.

-

General Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid inhalation of vapors or mists. Avoid contact with skin, eyes, and clothing.

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Hazard Statements (Inferred): Based on similar structures, the compound may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a well-defined and highly versatile chemical tool for advanced life sciences research. Its rational design, combining a solubilizing PEG spacer with two distinct, orthogonally reactive functional groups, makes it an ideal building block for the synthesis of sophisticated molecular probes and therapeutics. As the field of targeted protein degradation continues to expand, the strategic importance of well-characterized linkers like this one will only grow, enabling the development of next-generation degraders with optimized efficacy, selectivity, and drug-like properties.

References

-

Los, G. V., et al. (2008). HaloTag: a novel protein labeling technology for cell imaging and protein analysis. ACS Chemical Biology, 3(6), 373-382. [Link]

-

Ohana, R. F., et al. (2009). HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis. ACS Chemical Biology. [Link]

-

Kittler, R., et al. (2019). HaloTag Technology: A Versatile Platform for Biomedical Applications. Bioconjugate Chemistry. [Link]

-

Wikipedia. (n.d.). HaloTag. Retrieved from [Link]

-

Kittler, R., et al. (2019). HaloTag Technology: A Versatile Platform for Biomedical Applications. Bioconjugate Chemistry, 30(6), 1595-1606. [Link]

- Barany, G., et al. (2002). Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.

-

Beilstein Journals. (n.d.). Experimental Part. Retrieved from [Link]

-

Rutledge, S. E., et al. (2023). Orthogonal Versatile Interacting Peptide Tags for Imaging Cellular Proteins. Biochemistry, 62(11), 1735-1743. [Link]

-

Precise PEG. (n.d.). Linkers in PROTACs. Retrieved from [Link]

-

T-K, M., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(23), 2145-2160. [Link]

-

PubChem. (n.d.). tert-butyl 2-(2-chloroethoxy)acetate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Retrieved from [Link]

- Google Patents. (n.d.).

-

NP-MRD. (n.d.). 13C NMR Spectrum. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Synthesis method of 2-(2-chloroethoxy) acetic acid. CN101844978A.

- Google Patents. (n.d.). A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)

- Google Patents. (n.d.). Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid. CN103664701A.

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra. Spectrometric Identification of Organic Compounds. [Link]

-

Farnaby, W., et al. (2025). Discovery of High-Affinity SMARCA2/4 Bromodomain Ligands and Development of Potent and Exceptionally Selective SMARCA2 PROTAC Degraders. Journal of Medicinal Chemistry. [Link]

-

Pharmaffiliates. (n.d.). tert-butyl 2-(2-((6-chlorohexyl)oxy)ethoxy)acetate. Retrieved from [Link]

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]

- 4. rsc.org [rsc.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 8. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 9. CN103664701A - Synthesis route of [2-[2-(Fmoc-amino) ethoxy] ethoxy] acetic acid - Google Patents [patents.google.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 12. ekwan.github.io [ekwan.github.io]

- 13. WO2014203045A1 - A novel, green and cost effective process for synthesis of tert-butyl (3r,5s)-6-oxo-3,5-dihydroxy-3,5-o-isopropylidene-hexanoate - Google Patents [patents.google.com]

- 14. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

An In-Depth Technical Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid in Proteolysis-Targeting Chimera (PROTAC) Technology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, a bifunctional linker molecule increasingly utilized in the development of Proteolysis-Targeting Chimeras (PROTACs). We will delve into its chemical properties, synthesis, and critical role in the rational design of potent and effective protein degraders. This guide will further explore its application in the synthesis of specific PROTACs, supported by experimental protocols and data, to provide researchers with the necessary insights for its successful implementation in their drug discovery workflows.

Introduction: The Rise of Targeted Protein Degradation and the Crucial Role of Linkers

Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable" by traditional small molecule inhibitors. At the forefront of this field are PROTACs, heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate proteins of interest.

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker is not merely a passive spacer; its composition, length, and flexibility are critical determinants of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.

This guide focuses on a specific and increasingly important linker, 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, and its role in advancing PROTAC technology.

Core Compound Profile: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid

CAS Number: 2231744-57-1[3]

This bifunctional molecule possesses a terminal carboxylic acid for conjugation to an E3 ligase ligand or a protein-targeting ligand, and a terminal chloro-hexyl group that can be readily displaced for attachment to the other end of the PROTAC. The ethylene glycol units within its backbone impart favorable physicochemical properties.

Physicochemical Properties

A summary of the key physicochemical properties of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is presented in the table below. These properties are crucial for its handling, reactivity, and influence on the overall characteristics of the final PROTAC molecule.

| Property | Value | Source |

| Molecular Formula | C10H19ClO4 | [3] |

| Molecular Weight | 238.71 g/mol | [3] |

| Appearance | Varies (typically an oil or solid) | N/A |

| Solubility | Soluble in DMSO (100 mg/mL) and other organic solvents. In vivo formulations often use co-solvents like PEG300, Tween-80, and saline.[3][4] | [3][4] |

| Storage | Store at -20°C for long-term stability.[3] | [3] |

The Rationale Behind the Structure: A Senior Application Scientist's Perspective

The design of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a prime example of rational linker design in PROTAC development. The inclusion of a polyethylene glycol (PEG) motif is a deliberate choice to enhance the aqueous solubility of the resulting PROTAC, a common challenge for these relatively large molecules.[1] The hexyl chain provides optimal spacing and flexibility for the formation of a productive ternary complex. The terminal chloro group offers a versatile reactive handle for conjugation, typically through nucleophilic substitution reactions. The terminal carboxylic acid allows for standard amide bond formation with an amine-containing ligand. This combination of features makes it a valuable building block for constructing PROTACs with improved drug-like properties.

Synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid

While a specific, detailed, and publicly available synthesis protocol for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is not readily found in the searched literature, a general synthetic strategy can be inferred from patents detailing the synthesis of structurally similar compounds. The synthesis would likely involve a multi-step process. A plausible, though not directly cited, synthetic route is outlined below for illustrative purposes. Researchers should adapt and optimize this general procedure based on their laboratory capabilities and safety protocols.

Illustrative Synthetic Workflow

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in PROTAC-Mediated Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a powerful strategy to eliminate disease-causing proteins rather than merely inhibiting them. These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two crucial components. The linker is far from a passive spacer; it plays a pivotal role in the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the POI and the E3 ligase, as well as modulating the physicochemical properties of the entire molecule.[1] This guide provides a comprehensive technical overview of a specific and widely used linker, 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, a key building block in the synthesis of potent PROTACs.

Unveiling the Structure and Properties of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a bifunctional molecule featuring a terminal carboxylic acid and a terminal alkyl chloride. This unique structure allows for versatile conjugation to both the POI ligand and the E3 ligase ligand through various chemical transformations.

Chemical Structure:

Figure 1: Chemical structure of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.

Key Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 2231744-57-1 | [2][3][4] |

| Molecular Formula | C10H19ClO4 | [2][3][4] |

| Molecular Weight | 238.71 g/mol | [2][3][4] |

| Appearance | Colorless to light yellow liquid | [2] |

| Purity | Typically ≥95% | [3] |

| Solubility | Soluble in DMSO (100 mg/mL) and can be prepared in various in vivo formulations.[4] | [4] |

| Storage | Recommended to be stored at -20°C for long-term stability.[4] | [4] |

Synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid: A Plausible Synthetic Route

Proposed Synthetic Workflow:

Figure 2: Proposed synthetic workflow for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.

Step-by-Step Experimental Protocol:

Step 1: Synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanol (Williamson Ether Synthesis)

-

To a solution of diethylene glycol in a suitable aprotic solvent (e.g., tetrahydrofuran, THF), add a strong base such as sodium hydride (NaH) portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the reaction mixture at room temperature for approximately 30 minutes to allow for the formation of the alkoxide.

-

Slowly add a solution of 6-chloro-1-hexanol in the same solvent to the reaction mixture.

-

Heat the reaction to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench cautiously with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the intermediate, 2-(2-((6-chlorohexyl)oxy)ethoxy)ethanol.

Step 2: Synthesis of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid (Oxidation)

-

Dissolve the intermediate from Step 1 in a suitable solvent such as acetone or dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an oxidizing agent, such as Jones reagent (a solution of chromium trioxide in sulfuric acid) or a milder oxidizing system like TEMPO/bleach, to the solution.

-

Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

-

Once the starting material is consumed, quench the reaction with isopropanol to consume any excess oxidant.

-

Perform an aqueous workup by adding water and extracting the product into an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or recrystallization to obtain pure 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid.

Application in PROTACs: A Versatile Linker for Targeted Protein Degradation

The primary and most significant application of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is as a linker in the construction of PROTACs.[2][4] Its structure provides several advantages in this context:

-

Bifunctionality: The terminal carboxylic acid and alkyl chloride moieties serve as convenient chemical handles for conjugation to the POI-binding ligand and the E3 ligase-recruiting ligand, respectively (or vice versa), through standard coupling reactions.

-

Flexibility and Length: The ethylene glycol units provide flexibility, which is crucial for allowing the PROTAC to adopt the optimal conformation for inducing the formation of a stable and productive ternary complex. The hexyl chain contributes to the overall length of the linker, which is a critical parameter for effective protein degradation.[1]

-

Hydrophilicity: The ether oxygens in the linker backbone can improve the aqueous solubility of the resulting PROTAC, a common challenge in the development of these large molecules.[7]

Mechanism of Action in a PROTAC Construct:

Sources

- 1. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 2. Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid - Google Patents [patents.google.com]

- 6. WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 7. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

A Senior Application Scientist's Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid in Functionalized Polymers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic functionalization of polymers is a cornerstone of modern materials science, enabling the development of sophisticated systems for drug delivery, diagnostics, and tissue engineering. Central to this endeavor is the choice of linker molecules that bridge polymer backbones with bioactive agents or other functional moieties. This technical guide provides an in-depth exploration of 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid, a heterobifunctional linker of significant versatility. We will dissect its molecular architecture, outline synthetic strategies, and detail its incorporation into polymeric systems. The primary focus will be on the causality behind its application, explaining how its distinct structural features—a hydrophilic ethylene glycol spacer, a reactive terminal carboxylic acid, and a versatile chloroalkane handle—are leveraged to create advanced functional materials. This guide offers both foundational knowledge and actionable protocols for scientists seeking to harness the potential of this powerful molecule.

The Strategic Advantage of 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid in Polymer Design

The efficacy of a functionalized polymer often hinges on the linker that connects the polymer to its payload. 2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid (referred to hereafter as CHEEA) is a premier example of a rationally designed linker that offers a trifecta of desirable properties.

-

Hydrophilic Spacer: The short di(ethylene glycol) segment imparts water solubility and biocompatibility, which is crucial for applications in biological systems. This feature helps to prevent non-specific protein adsorption, reduce immunogenicity, and improve the pharmacokinetics of polymer-drug conjugates.[1][2]

-

Carboxylic Acid Handle: The terminal acetic acid moiety provides a convenient site for conjugation, typically through well-established carbodiimide chemistry (e.g., using EDC/NHS) to form stable amide bonds with amine-containing biomolecules like peptides, proteins, or small-molecule drugs.

-

Reactive Chlorohexyl Group: The 6-chlorohexyl chain offers a distinct and orthogonal reactive site. The terminal chlorine atom is a competent leaving group for nucleophilic substitution reactions. This allows for a secondary modification step, such as "grafting to" a polymer backbone containing nucleophilic groups (e.g., amines, thiols) or for attaching other functional molecules after the initial polymer assembly.

This dual-functionality is the core of CHEEA's utility. It allows for sequential, controlled conjugation reactions, which is a critical requirement for constructing complex, multi-functional polymer architectures. For instance, the carboxylic acid can be used to anchor CHEEA to a surface or nanoparticle, leaving the chloro- group exposed for the subsequent attachment of a targeting ligand.

Synthesis and Physicochemical Properties

While direct synthesis routes for the exact CHEEA molecule are not extensively detailed in publicly available literature, its structure is analogous to other short, heterobifunctional PEG derivatives. The synthesis can be conceptually understood as a multi-step process involving the protection and deprotection of functional groups and etherification reactions. A plausible synthetic approach is outlined below.

Conceptual Synthetic Pathway

The synthesis would logically proceed by building the molecule from its constituent parts: a protected di(ethylene glycol) derivative, 6-chloro-1-hexanol, and a protected bromoacetic acid.

Physicochemical Data Summary

It is essential to have a clear understanding of the molecule's properties for effective application.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₃ClO₅ | [3] |

| Molecular Weight | 282.76 g/mol | [3] |

| Appearance | Varies (typically an oil or low-melting solid) | - |

| Solubility | Soluble in DMSO, DMF, and many organic solvents. | [4] |

| Storage | Sealed in dry, 2-8°C | [3] |

Incorporating CHEEA into Polymer Architectures

CHEEA is not typically polymerized itself but is used as a critical building block to functionalize pre-existing polymers or surfaces. The two primary strategies for this are the "grafting to" and "post-polymerization modification" approaches.

"Grafting To" Methodology

In this approach, a polymer backbone is synthesized to contain nucleophilic functional groups (e.g., amines). The CHEEA linker is then attached to this backbone via its chloro- end, leaving the carboxylic acid available for further conjugation.

This method is advantageous as it allows for the characterization of both the polymer and the linker independently before conjugation, offering greater control over the final product.

Experimental Protocol: Surface Grafting of CHEEA onto an Amine-Functionalized Surface

This protocol details a representative "grafting to" approach, a common procedure in the development of functional biomaterials and biosensors.[2][5]

Objective: To covalently attach CHEEA to a primary amine-coated surface (e.g., a glass slide or silicon wafer prepared by aminosilanization) to generate a surface with pendant carboxylic acid groups.

Materials:

-

Amine-functionalized substrate

-

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (CHEEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Reaction vessel with nitrogen inlet

-

Shaker or orbital mixer

-

Solvents for rinsing (DMF, Ethanol, Deionized Water)

Procedure:

-

Substrate Preparation: Ensure the amine-functionalized substrate is clean and dry. This can be achieved by rinsing with ethanol and deionized water, followed by drying under a stream of nitrogen.[5]

-

Reaction Setup: Place the substrate in a clean, dry reaction vessel.

-

Reagent Preparation: Prepare a solution of CHEEA in anhydrous DMF (e.g., 10-50 mM). To this solution, add 3-5 molar equivalents of a non-nucleophilic base such as TEA or DIPEA. The base acts as a scavenger for the HCl generated during the reaction.

-

Grafting Reaction: Add the CHEEA/base solution to the reaction vessel, ensuring the entire surface of the substrate is covered.

-

Incubation: Seal the vessel under a nitrogen atmosphere to prevent side reactions with atmospheric moisture. Place the vessel on a shaker and allow the reaction to proceed for 12-24 hours at a moderately elevated temperature (e.g., 40-60°C) to facilitate the nucleophilic substitution.

-

Rinsing: After the reaction period, remove the substrate from the solution. Rinse it thoroughly and sequentially with DMF, ethanol, and deionized water to remove any unreacted reagents and byproducts.

-

Drying: Dry the functionalized substrate under a stream of nitrogen.

-

Characterization & Validation: The success of the grafting procedure must be validated.

-

X-ray Photoelectron Spectroscopy (XPS): This is the gold standard for confirming changes in surface elemental composition. A successful reaction will show the appearance of a Cl 2p signal.

-

Water Contact Angle: The hydrophilic CHEEA linker should decrease the water contact angle of the surface compared to the initial amine-functionalized surface, indicating increased hydrophilicity.[6]

-

Further Derivatization: The presence of accessible carboxylic acid groups can be confirmed by a subsequent coupling reaction with an amine-containing fluorescent dye, followed by fluorescence microscopy.

-

Applications in Drug Delivery and Advanced Materials

The unique structure of CHEEA makes it an ideal component for creating sophisticated polymer-based systems, particularly those that are stimuli-responsive.

Designing Stimuli-Responsive Systems

Stimuli-responsive polymers are materials that undergo significant changes in their physical or chemical properties in response to specific environmental triggers.[7] These triggers can be internal (e.g., pH changes, redox potential in tumor microenvironments) or external (e.g., light, temperature).[8][9]

CHEEA can be a key component in such systems. For example, while the ether and amide bonds formed using CHEEA are generally stable, the linker can be used to attach a payload to a polymer via a separate, cleavable bond. The CHEEA itself provides the necessary spacing and hydrophilicity, while another moiety provides the responsiveness.

For instance, a drug could be attached to the carboxylic acid end of a polymer-grafted CHEEA molecule through a pH-sensitive hydrazone bond or a redox-sensitive disulfide bond.[10] In this design, the CHEEA linker ensures the drug is stably conjugated and soluble under physiological conditions, but upon reaching the acidic endosome of a cancer cell or a reducing intracellular environment, the cleavable bond breaks, releasing the drug precisely at the target site.[11]

Role in PROTACs and Bioconjugation

More recently, linkers with structures similar to CHEEA have found extensive use in the development of Proteolysis Targeting Chimeras (PROTACs).[4][12][13] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker connecting the target-binding and ligase-binding moieties is critical for optimal ternary complex formation. The flexibility, hydrophilicity, and defined length of PEG-based linkers like CHEEA are essential for this application.[1]

Conclusion and Future Outlook

2-(2-((6-chlorohexyl)oxy)ethoxy)acetic acid is more than just a simple molecule; it is a strategic tool for polymer chemists and drug development professionals. Its heterobifunctional nature provides a platform for sequential and orthogonal conjugation strategies, enabling the construction of precisely defined, multi-component systems. The integrated hydrophilic spacer enhances the biocompatibility and in-vivo performance of the resulting polymers. As the demand for smarter, more targeted therapeutic and diagnostic systems grows, the rational application of well-designed linkers like CHEEA will continue to be a critical driver of innovation in the field.

References

-

WO/2002/042259 METHODS OF SYNTHESIZING AND USING DERIVATIVES OF [2-(2-AMINOETHOXY)ETHOXY] ACETIC ACID . WIPO Patentscope. Available at: [Link]

- CN101844978A - Synthesis method of 2-(2-chloroethoxy) acetic acid. Google Patents.

- WO2002042259A3 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.

- WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. Google Patents.

-

Synthesis of Chloro-Terminated Polyethylene Glycol via Reaction of Polyethylene Glycol and Thionyl Chloride . ResearchGate. Available at: [Link]

-

A Mild Method for Surface-Grafting PEG Onto Segmented Poly(Ester-Urethane) Film with High Grafting Density for Biomedical Purpose . National Institutes of Health (NIH). Available at: [Link]

-

Cleavable azobenzene linkers for the design of stimuli-responsive materials . Chemical Communications (RSC Publishing). Available at: [Link]

-

Design and Synthesis of Stimuli-Responsive Polymers with Programmable Cleavability . DSpace@MIT. Available at: [Link]

-

Dual Stimuli-Responsive Block Copolymers with Adjacent Redox- and Photo-Cleavable Linkages for Smart Drug Delivery . PubMed. Available at: [Link]

-

Stimuli-Responsive Polymers Providing New Opportunities for Various Applications . SciSpace by Typeset. Available at: [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation . AxisPharm. Available at: [Link]

-

Synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents. Application to the coupling of peptides to liposomes . PubMed. Available at: [Link]

-

Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins . PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Stimuli-responsive polymers at the interface with biology . Biomacromolecules. Available at: [Link]

-

Polyethylene Film Surface Modification via Benzoic Acid Grafting . MDPI. Available at: [Link]

-

A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces . PubMed Central (PMC), National Institutes of Health (NIH). Available at: [Link]

-

Surface Grafting Polyethylene Glycol (PEG) onto Poly(ethylene- co -acrylic acid) Films . ResearchGate. Available at: [Link]

Sources

- 1. biochempeg.com [biochempeg.com]

- 2. ポリ(エチレングリコール)をベースとする防汚性の生体模倣型グラフトポリマー被膜 [sigmaaldrich.com]

- 3. 1799506-29-8|2-(2-(2-((6-Chlorohexyl)oxy)ethoxy)ethoxy)acetic acid|BLD Pharm [bldpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Versatile Star PEG Grafting Method for the Generation of Nonfouling and Nonthrombogenic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Cleavable azobenzene linkers for the design of stimuli-responsive materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Dual Stimuli-Responsive Block Copolymers with Adjacent Redox- and Photo-Cleavable Linkages for Smart Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Design and Synthesis of Stimuli-Responsive Polymers with Programmable Cleavability [dspace.mit.edu]

- 12. medchemexpress.com [medchemexpress.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

Safety and Handling Guide: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid

Executive Summary & Technical Identity

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (CAS: 2231744-57-1) is a specialized bifunctional alkyl-PEG linker primarily utilized in the synthesis of PROTACs (Proteolysis Targeting Chimeras) . Its structure features a terminal carboxylic acid for amide coupling and a terminal alkyl chloride serving as an electrophilic handle for nucleophilic substitution (SN2).

Due to its dual reactivity and application in degrading high-value targets (e.g., SMARCA2/4), this compound requires precise handling to maintain linker integrity and ensure operator safety against potential alkylating activity.

Physicochemical Profile

| Property | Specification |

| CAS Number | 2231744-57-1 |

| Molecular Formula | C₁₀H₁₉ClO₄ |

| Molecular Weight | 238.71 g/mol |

| Physical State | Colorless to light yellow liquid |

| Solubility | DMSO (>100 mg/mL), DMF, PEG300 |

| Storage Condition | -20°C (Long-term), Hygroscopic |

Hazard Identification & Safety Assessment

Functional Group Analysis (Read-Across Logic)

As a research-grade intermediate, comprehensive toxicological data (e.g., LD50) may not be established. However, a Structure-Activity Relationship (SAR) assessment dictates the following safety protocols based on its functional groups:

-

Alkyl Chloride Moiety (C-Cl):

-

Risk: Potential alkylating agent. While primary alkyl chlorides are less reactive than iodides or bromides, they can still alkylate biological nucleophiles (DNA/proteins) under physiological conditions or metabolic activation.

-

Precaution: Treat as a potential mutagen. Double-gloving (Nitrile/Neoprene) is mandatory.

-

-

Carboxylic Acid Moiety (-COOH):

-

Risk: Acidic and corrosive to mucous membranes.

-

Precaution: Standard corrosive handling (Eye protection: Chemical Splash Goggles).

-

-

PEG Backbone (Ether linkages):

-

Risk: Peroxide formation upon prolonged exposure to air/light.

-

Precaution: Store under inert gas (Argon/Nitrogen).

-

Predicted GHS Classification

Based on structural analogs (e.g., Chloroacetic acid derivatives, PEG-acids):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H341: Suspected of causing genetic defects (Precautionary assignment due to alkyl halide).

Storage & Stability Protocols

The "Cold-Chain & Inert" Standard

The integrity of the alkyl chloride is the limiting factor. Hydrolysis of the C-Cl bond to an alcohol (C-OH) renders the linker useless for downstream SN2 reactions.

-

Temperature: Store strictly at -20°C . Thaw only when needed.

-

Atmosphere: The container must be purged with Argon or Nitrogen after every use. Oxygen promotes radical oxidation of the ether backbone; moisture promotes hydrolysis of the chloride.

-

Container: Amber glass vials with Teflon-lined caps. Avoid metal containers due to potential acid corrosion.

Experimental Handling & Synthesis Workflows

Solubilization Strategy

This compound is a viscous liquid. Accurate dosing requires density correction or, preferably, gravimetric transfer.

-

Preferred Solvent: Anhydrous DMSO or DMF.

-

Protocol:

-

Equilibrate vial to Room Temperature (RT) in a desiccator to prevent condensation.

-

Dissolve to a stock concentration of 100 mM .

-

Sonicate briefly if viscous streaks persist.

-

Chemical Conjugation Workflow

The following diagram illustrates the standard PROTAC synthesis logic, highlighting the critical order of operations to prevent side reactions (e.g., self-polymerization or hydrolysis).

Figure 1: Step-wise conjugation logic. Note that the Alkyl Chloride (Cl) is typically displaced after the amide coupling to avoid competing hydrolysis during the basic conditions often required for nucleophilic substitution.

Finkelstein Activation (Optional)

If the chloride leaving group is too sluggish (common in sterically hindered substitutions), convert it in situ to an iodide:

-

Add 0.5 - 1.0 eq of Sodium Iodide (NaI) to the reaction mixture.

-

Solvent: Acetone (if compatible) or DMF.

-

Mechanism: The I- displaces Cl- to form a more reactive alkyl iodide.

Emergency Response & Waste Disposal

Spill Management

-

Evacuate: Clear the immediate area.

-

PPE: Wear respiratory protection (organic vapor cartridge) if ventilation is poor.

-

Neutralization: Absorb with an inert material (vermiculite). Do not use water immediately (exothermic acid dilution).

-

Clean-up: Wash the area with a dilute bicarbonate solution (5% NaHCO₃) to neutralize residual acid.

Disposal

-

Classification: Halogenated Organic Waste.

-

Do NOT: Mix with non-halogenated solvents (acetone/ethanol) if your facility separates them; the chlorine content requires high-temperature incineration to prevent dioxin formation.

References

-

Huber, A. D., et al. "First-in-Class Small Molecule Degrader of Pregnane X Receptor Enhances Chemotherapy Efficacy."[1] Journal of Medicinal Chemistry, 67(20), 18549-18575, 2024.[1] (Demonstrates application in PROTAC synthesis). [Link]

-

National Institutes of Health (NIH). Safety Evaluation of Polyethylene Glycol (PEG) Compounds. [Link]

Sources

A Comprehensive Technical Guide to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid: A Key Linker in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile PROTAC Linker

In the rapidly evolving landscape of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) has become a cornerstone of modern drug discovery. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. The linker, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and physicochemical properties of the PROTAC.[1][2] This guide provides an in-depth technical overview of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid, a bifunctional linker that has demonstrated significant utility in the development of potent and selective protein degraders.[3][4]

This molecule, identified by its CAS number 2231744-57-1, features a flexible polyethylene glycol (PEG)-like chain, a terminal carboxylic acid for conjugation, and a chloro-hexyl moiety.[3][4] This unique combination of features provides a balance of hydrophilicity, length, and a reactive handle, making it an attractive component in the construction of PROTACs. Its most notable application to date is its incorporation into the potent and selective SMARCA2/4-degrader-34.[3][5] This guide will delve into the synthesis, physicochemical properties, and mechanism of action of this important linker, providing researchers with the foundational knowledge to leverage its potential in their own drug discovery efforts.

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of a linker is paramount for its effective application in PROTAC design. These properties influence solubility, cell permeability, and the overall pharmacokinetic profile of the final degrader molecule.

| Property | Value | Source |

| CAS Number | 2231744-57-1 | [3][4] |

| Molecular Formula | C₁₀H₁₉ClO₄ | [3][4] |

| Molecular Weight | 238.71 g/mol | [3][4] |

| Appearance | Predicted to be an oil or liquid | Inferred from similar compounds |

| Solubility | DMSO: ≥ 100 mg/mL (418.92 mM) | [3][4] |

| In Vivo Formulation 1 (10% DMSO, 40% PEG300, 5% Tween-80, 45% saline) | ≥ 2.5 mg/mL (10.47 mM) | |

| In Vivo Formulation 2 (10% DMSO, 90% (20% SBE-β-CD in saline)) | ≥ 2.5 mg/mL (10.47 mM) | |

| In Vivo Formulation 3 (10% DMSO, 90% Corn Oil) | ≥ 2.5 mg/mL (10.47 mM) |

Synthesis and Characterization

Proposed Synthetic Protocol

Step 1: Synthesis of Ethyl 2-(2-((6-chlorohexyl)oxy)ethoxy)acetate

-

Reaction Setup: To a solution of ethyl 2-(2-hydroxyethoxy)acetate (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

-

Alkoxide Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.

-

Williamson Ether Synthesis: Add 1-bromo-6-chlorohexane (1.1 eq) to the reaction mixture.

-

Reaction Progression: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired ester.

Step 2: Hydrolysis to 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid

-

Reaction Setup: Dissolve the purified ethyl 2-(2-((6-chlorohexyl)oxy)ethoxy)acetate (1.0 eq) in a mixture of THF and water.

-

Saponification: Add lithium hydroxide (LiOH, 2.0 eq) to the solution and stir at room temperature.

-

Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.

-

Acidification and Extraction: Acidify the reaction mixture to approximately pH 2-3 with 1 M hydrochloric acid (HCl). Extract the product into ethyl acetate (3 x).

-

Final Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product, 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.

Characterization Data (Predicted)

As experimental spectroscopic data for this specific molecule is not publicly available, the following are predicted ¹H and ¹³C NMR chemical shifts based on its chemical structure. These predictions can serve as a guide for researchers synthesizing this compound.

Predicted ¹H NMR (400 MHz, CDCl₃): δ 4.15 (s, 2H), 3.75-3.65 (m, 4H), 3.53 (t, J = 6.6 Hz, 2H), 3.46 (t, J = 6.6 Hz, 2H), 1.78 (p, J = 6.8 Hz, 2H), 1.60 (p, J = 6.8 Hz, 2H), 1.48-1.35 (m, 4H).

Predicted ¹³C NMR (101 MHz, CDCl₃): δ 174.5, 71.3, 71.0, 70.8, 68.5, 45.1, 32.5, 29.5, 26.6, 25.4.

Mass Spectrometry: The expected mass for the molecular ion [M+H]⁺ would be approximately m/z 239.0993 and for [M+Na]⁺ would be approximately m/z 261.0812.

Mechanism of Action as a PROTAC Linker

The efficacy of a PROTAC is critically dependent on the ability of the linker to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8] The structure of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is well-suited for this role.

The PEG-like portion of the linker enhances the aqueous solubility of the PROTAC, which can improve cell permeability and overall bioavailability.[2][9] The length of the linker is a crucial parameter that dictates the distance and orientation between the two recruited proteins.[1] The chloro-hexyl group provides a versatile synthetic handle for conjugation to a ligand for the target protein or the E3 ligase, often through nucleophilic substitution reactions.

In the context of the SMARCA2/4-degrader-34, this linker connects a ligand for the VHL E3 ligase to a ligand that binds to the SMARCA2 and SMARCA4 proteins.[3] The flexibility of the ether linkages allows the PROTAC to adopt a conformation that optimizes the protein-protein interactions within the ternary complex, leading to efficient ubiquitination and subsequent degradation of the target proteins.[10]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biochempeg.com [biochempeg.com]

- 3. 2-CHLOROETHOXY ACETIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid - Google Patents [patents.google.com]

- 8. Affinity and cooperativity modulate ternary complex formation to drive targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Bioconjugation Strategies for 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid

Introduction & Molecule Profile

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a specialized heterobifunctional linker designed for the synthesis of HaloTag® ligands . It serves as a critical building block in chemical biology, enabling the covalent attachment of fluorophores, drugs (e.g., for PROTACs), or affinity handles to HaloTag-fusion proteins.[1]

Structural Analysis & Function

-

The "Warhead" (Alkyl Chloride): The 6-chlorohexyl moiety is the specific substrate for the HaloTag enzyme (a modified haloalkane dehalogenase). It undergoes a rapid, irreversible nucleophilic displacement by the enzyme's active site aspartate.

-

The "Spacer" (PEG2-like): The ethoxy-ethoxy unit provides water solubility and thermodynamic flexibility, preventing steric hindrance during the enzyme-ligand binding event.

-

The "Handle" (Carboxylic Acid): This group allows for standard amide coupling to any molecule containing a primary or secondary amine.

| Property | Specification |

| Formula | C₁₀H₁₉ClO₄ |

| MW | 238.71 g/mol |

| Reactive Groups | Carboxylic Acid (Target: Amines), Alkyl Chloride (Target: HaloTag) |

| Solubility | Soluble in DMSO, DMF, MeOH; Limited solubility in water (acid form) |

Strategic Overview: The Conjugation Logic

The synthesis of a functional HaloTag probe involves a chemoselective strategy. The primary alkyl chloride is chemically stable under standard peptide coupling conditions. Therefore, we activate the carboxylic acid to react with an amine-containing payload (e.g., a fluorophore-amine or drug-amine) without affecting the chloroalkane warhead.

Workflow Diagram: Chemical Synthesis

The following diagram illustrates the critical path for synthesizing a functional HaloTag ligand.

Caption: Chemical workflow for coupling the carboxylic acid linker to an amine-containing payload using HATU activation.

Protocol: Chemical Conjugation (Synthesis of Ligand)

This protocol describes the conjugation of the linker to a primary amine (R-NH₂) using HATU activation. HATU is preferred over EDC/NHS for small molecule synthesis due to faster kinetics and higher yields in organic solvents.

Materials Required[2][3][4][5][6][7][8][9][10][11]

-

Linker: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid.[2][3][4]

-

Payload: Molecule of interest with a free amine (e.g., Amine-PEG-Biotin, Fluorescein-Amine).

-

Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

-

Base: DIPEA (N,N-Diisopropylethylamine).

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMSO.

Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

-

Dissolve 10 mg (42 µmol) of the Linker in 500 µL of anhydrous DMF.

-

Add 1.1 equivalents of HATU (17.5 mg, 46 µmol).

-

Add 2.5 equivalents of DIPEA (18.3 µL, 105 µmol).

-

Critical: Vortex immediately and incubate at Room Temperature (RT) for 5–10 minutes. The solution may turn slightly yellow; this indicates the formation of the activated ester.

Step 2: Conjugation to Payload

-

Dissolve 1.0 equivalent (42 µmol) of your Amine-Payload in 200–500 µL of anhydrous DMF.

-

Note: If the payload is a salt (e.g., HCl salt), add an extra 1.0 equivalent of DIPEA to neutralize it.

-

-

Add the Amine solution dropwise to the Activated Linker solution from Step 1.

-

Flush the reaction vial with inert gas (Nitrogen or Argon), cap tightly, and stir at RT.

-

Reaction Time: 1–2 hours is usually sufficient. Monitor by LC-MS.[5]

Step 3: Validation & Purification

-

LC-MS Check: Look for the mass of [Payload + Linker - H₂O].

-

Target Mass Shift: The linker adds +220.7 Da to the mass of the amine payload (assuming loss of water during amide bond formation).

-

Isotope Pattern: Look for the characteristic Chlorine isotope pattern (3:1 ratio of M and M+2 peaks) to confirm the integrity of the alkyl chloride.

-

-

Purification: Purify via Preparative HPLC (Reverse Phase C18).

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid or TFA.

-

Gradient: 5% to 95% B over 20 minutes.

-

-

Lyophilize the fractions to obtain the final powder.

Protocol: Biological Application (HaloTag Labeling)

Once the ligand is synthesized, it functions as a "suicide substrate" for the HaloTag protein.

Mechanism of Action

The HaloTag protein (DhaA mutant) contains a modified active site where Histidine-272 is mutated to Phenylalanine.[6][7] This prevents the hydrolysis of the ester intermediate, trapping the ligand covalently.

Caption: Mechanism of HaloTag labeling via nucleophilic displacement of the chloride by Aspartate-106.

Labeling Protocol (Live Cell)

-

Preparation: Dilute the synthesized HaloTag ligand in DMSO to a 5 mM stock.

-

Dilution: Prepare a working solution of 1–5 µM in warm culture media.

-

Incubation: Treat cells expressing HaloTag-fusion protein with the working solution for 15–60 minutes at 37°C.

-

Wash: Remove media.[8] Wash cells 3x with warm PBS or fresh media to remove unbound ligand.

-

Note: Because the bond is covalent, extensive washing does not remove the bound probe, resulting in high signal-to-noise ratios.

-

-

Imaging: Proceed to fluorescence microscopy or lysis/Western blot.

Troubleshooting & Optimization

Quantitative Data: Reagent Stoichiometry

| Component | Molar Equivalents | Role | Critical Note |

| Linker (COOH) | 1.0 | Substrate | Ensure high purity (>95%) |

| HATU | 1.1 | Activator | Excess causes side reactions; keep close to 1:1 |

| DIPEA | 2.5 – 3.0 | Base | Must maintain basic pH for activation |

| Amine Payload | 1.0 – 1.2 | Nucleophile | Use slight excess if Linker is precious |

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Low Yield (Chemical Synthesis) | Hydrolysis of Active Ester | Ensure DMF is anhydrous. Minimize time between activation and amine addition. |

| No Labeling (Biological) | Steric Hindrance | The payload may be too bulky near the tunnel. Use a longer PEG linker version (O4) if O2 fails. |

| Precipitation | Solubility Issues | The chlorohexyl chain is hydrophobic. Ensure final DMSO concentration in labeling buffer is <1% but sufficient to solvate. |

| Mass Spec: M+18 peak | Hydrolysis of Chloride | Rare, but possible at high pH (>10) or high heat. Keep reactions at RT and pH < 9. |

References

-

Los, G. V., et al. (2008). "HaloTag: A Novel Protein Labeling Technology for Cell Imaging and Protein Analysis."[1][9][10][11] ACS Chemical Biology.[10][11]

-

Promega Corporation. "HaloTag® Technology: Aqueous-Soluble Ligands Technical Manual."

- England, C. G., et al. (2015). "Bioconjugation Techniques for the Development of HaloTag Ligands." Bioconjugate Chemistry. (General reference for alkyl chloride stability in peptide coupling).

-

MedChemExpress. "Product Data Sheet: 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid."

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press.

Sources

- 1. Mechanism-Based Strategy for Optimizing HaloTag Protein Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | PROTAC Linkers | 2231744-57-1 | Invivochem [invivochem.com]

- 5. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. Visualizing and Manipulating Biological Processes Using HaloTag and SNAP-Tag Technologies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HaloTag labeling protocol [abberior.rocks]

- 9. HaloTag - Wikipedia [en.wikipedia.org]

- 10. promega.com [promega.com]

- 11. Using HaloTag® Technology to Image Advanced Cell Models [worldwide.promega.com]

Application Notes and Protocols for the Solubilization of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid in DMSO

For: Researchers, scientists, and drug development professionals.

Introduction: Understanding the Physicochemical Context

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid is a bifunctional molecule increasingly utilized in the field of targeted protein degradation as a component of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure, featuring a hydrophilic polyethylene glycol (PEG)-like chain, a terminal carboxylic acid, and a chloro-functionalized alkyl chain, presents a unique solubility profile.[3][4][][6] This document provides a comprehensive guide to the solubilization of this compound in dimethyl sulfoxide (DMSO), a common solvent in drug discovery and biological research. We will delve into the theoretical underpinnings of its solubility, provide detailed protocols for preparing high-concentration stock solutions, and address common challenges to ensure experimental success and reproducibility.

The molecular structure of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid incorporates both polar and non-polar moieties. The ether linkages and the carboxylic acid group are capable of hydrogen bonding, contributing to its polarity. The hexyl chain, on the other hand, is non-polar. This amphipathic nature necessitates a solvent that can effectively solvate both the polar and non-polar regions of the molecule. DMSO, a highly polar aprotic solvent, is exceptionally well-suited for this purpose, capable of dissolving a wide array of both polar and non-polar compounds.[7][8]

Quantitative Solubility Data

The solubility of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in DMSO has been determined to be high, facilitating the preparation of concentrated stock solutions for various experimental applications.

| Parameter | Value | Notes | Reference |

| Solubility in DMSO | 100 mg/mL | Requires sonication for complete dissolution. | [1][9] |

| Molar Concentration | 418.92 mM | Calculated based on a molecular weight of 238.71 g/mol . | [1][10] |

| Recommended Solvent Grade | Anhydrous (≥99.9% purity) | To prevent precipitation due to moisture absorption. | [11][12][13] |

Causality of High Solubility in DMSO: A Mechanistic Insight

The high solubility of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in DMSO can be attributed to the favorable intermolecular interactions between the solute and the solvent.

-

Polar Interactions: The highly polar sulfoxide group of DMSO readily forms strong dipole-dipole interactions and hydrogen bonds with the carboxylic acid and ether oxygens of the linker molecule.

-

Non-Polar Interactions: The methyl groups of DMSO can engage in van der Waals forces with the chloro-hexyl chain of the solute.

-

Aprotic Nature: As an aprotic solvent, DMSO does not act as a hydrogen bond donor, which prevents it from competing with the intramolecular hydrogen bonding within the carboxylic acid dimer, further aiding in its dissolution.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO

This protocol details the steps for preparing a 100 mg/mL stock solution of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in anhydrous DMSO.

Materials:

-

2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid (solid)

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity[13]

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

-

Analytical balance

-

Vortex mixer

Workflow Diagram:

Caption: Serial dilution workflow for working solutions.

Procedure:

-

Intermediate Dilutions: It is critical to perform serial dilutions of the high-concentration DMSO stock in DMSO first, before introducing it to an aqueous environment. [8]This prevents the compound from precipitating out of solution.

-

Final Dilution: For the final step, add the diluted DMSO solution to the pre-warmed (37°C) aqueous buffer or cell culture medium with gentle mixing. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cellular toxicity. [7][17][18]3. Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the test samples to account for any effects of the solvent on the experimental system. [19]

Trustworthiness and Self-Validation: Critical Considerations

-

Hygroscopicity of DMSO: DMSO is highly hygroscopic and readily absorbs moisture from the air. [11][20]This absorbed water can significantly decrease the solubility of many organic compounds, leading to precipitation. [11][20]It is imperative to use anhydrous DMSO from a freshly opened bottle and to store it properly in a dry environment.

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing stock solutions can introduce moisture and promote compound precipitation. Aliquoting into single-use vials is a crucial step to maintain the integrity of the stock solution. [11]* DMSO Effects in Assays: While an excellent solvent, DMSO is not inert in biological systems. It can affect cell membrane permeability and at higher concentrations, may induce cell stress or toxicity. [17][18][21][22]Therefore, it is essential to determine the maximum tolerable DMSO concentration for your specific cell line and assay.

Conclusion

The high solubility of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid in DMSO makes it a convenient solvent for the preparation of concentrated stock solutions. By understanding the chemical principles governing its solubility and adhering to the detailed protocols outlined in this guide, researchers can ensure the accurate and reproducible preparation of this important PROTAC linker for a wide range of applications in drug discovery and chemical biology. The use of anhydrous DMSO, appropriate dissolution techniques such as sonication, and careful dilution strategies are paramount for experimental success.

References

-

Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Journal of Medicinal Chemistry, 63(10), 5075-5092. Available at: [Link]

-

Scientist Solutions. (2025). DMSO in cell based assays. Available at: [Link]

-

Quora. (2017). What effects does DMSO have on cell assays? Available at: [Link]

-

Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement. Available at: [Link]

-

Sprachman, M. M., & Wipf, P. (2012). A bifunctional dimethylsulfoxide substitute enhances the aqueous solubility of small organic molecules. Assay and drug development technologies, 10(3), 269–277. Available at: [Link]

-

Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82. Available at: [Link]

-

Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

-

de Abreu, V. H. P., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Molecules, 24(11), 2178. Available at: [Link]

-

Quora. (2018). How to make a stock solution of a substance in DMSO. Available at: [Link]

-

GE Healthcare Life Sciences. (n.d.). Buffer and sample preparation for direct binding assay in 2% DMSO. Available at: [Link]

-

ResearchGate. (2017). Dissolving Plant Extract in 4% DMSO and Sonication? Available at: [Link]

-

Hughes, F., et al. (2024). HTS library plate rejuvenation using a DMSO-rich atmosphere. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 29(5), 1004-1011. Available at: [Link]

-

ResearchGate. (2025). What Ultrasonic Method Is Recommended for Dissolving Brequinar in DMSO? Available at: [Link]

-

PubChem. (n.d.). 2-(2-(2-Chloroethoxy)ethoxy)acetic acid. Available at: [Link]

-

PubMed. (2012). A bifunctional dimethylsulfoxide substitute enhances the aqueous solubility of small organic molecules. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Hygroscopic behaviour of DMSO - how bad is it? Available at: [Link]

-

Re-Mi, P., et al. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Journal of the American Chemical Society, 140(15), 5235–5242. Available at: [Link]

-

ResearchGate. (n.d.). Effect of DMSO on Protein Structure and Interactions Assessed By Collision-induced Dissociation and Unfolding. Available at: [Link]

-

PubMed Central. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Available at: [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | PROTAC Linkers | 2231744-57-1 | Invivochem [invivochem.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. precisepeg.com [precisepeg.com]

- 6. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 7. btsjournals.com [btsjournals.com]

- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic acid | 2231744-57-1 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. 二甲基亚砜-d6,无水, 99.9 (CH3)2SO [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. scientistsolutions.discourse.group [scientistsolutions.discourse.group]

- 18. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]

- 19. medchemexpress.cn [medchemexpress.cn]

- 20. ziath.com [ziath.com]

- 21. quora.com [quora.com]

- 22. mdpi.com [mdpi.com]

Application Note: A Strategic Approach to the HPLC Purification of 2-(2-((6-Chlorohexyl)oxy)ethoxy)acetic Acid Conjugates